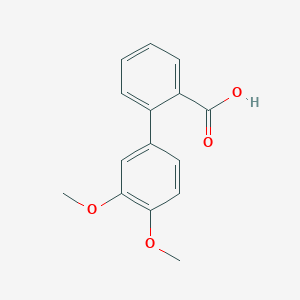

2-(3,4-Dimethoxyphenyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of modern organic chemistry. The presence of the carboxylic acid group on an aromatic ring provides a versatile handle for a multitude of chemical transformations. Historically, benzoic acid derivatives have been integral to the development of dyes, polymers, and pharmaceuticals. In medicinal chemistry, the benzoic acid scaffold is found in a wide array of drugs, highlighting its utility as a pharmacophore. Research in this area is vast and continually evolving, with a focus on creating novel derivatives with tailored electronic and steric properties to achieve specific biological activities or material characteristics.

Overview of Structural Significance in Organic Synthesis

The defining feature of 2-(3,4-Dimethoxyphenyl)benzoic acid is its biaryl motif, where two phenyl rings are directly linked. Biaryl structures are of immense importance in pharmaceuticals, agrochemicals, and materials science. The connection of the two aromatic rings in this compound creates a specific three-dimensional architecture that can influence its interactions with biological targets or its properties in advanced materials.

The synthesis of such biaryl compounds is a significant focus of organic synthesis research. The most prominent method for constructing the carbon-carbon bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. libretexts.org In the context of synthesizing this compound, a likely pathway would involve the reaction of a halogenated benzoic acid derivative with 3,4-dimethoxyphenylboronic acid, or a similar strategy employing related starting materials. The efficiency and functional group tolerance of the Suzuki-Miyaura coupling make it a powerful tool for accessing a wide variety of biaryl compounds. libretexts.org

The presence of the two methoxy (B1213986) groups on one of the phenyl rings and the carboxylic acid group on the other are not merely decorative. The methoxy groups are electron-donating, which can influence the reactivity of the phenyl ring to which they are attached. The carboxylic acid, being ortho to the biaryl linkage, imposes a significant steric constraint, which can lead to atropisomerism—a form of chirality arising from restricted rotation around a single bond. This potential for axial chirality is a key feature of many biaryl systems and is actively explored in the development of chiral ligands and catalysts. nih.gov

Historical and Current Research Trajectories

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of closely related biaryl carboxylic acids provide a strong indication of its potential areas of interest.

Historical research on biaryl systems has laid the groundwork for their synthesis, primarily through the development of cross-coupling reactions. The foundational work in this area has enabled chemists to construct these complex molecules with increasing efficiency and control.

Current research on biaryl carboxylic acids is often directed towards their application as building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The conformational constraints and potential for chirality in ortho-substituted biaryls like this compound make them attractive as scaffolds in drug design and as ligands in asymmetric catalysis. nih.gov For instance, research on the synthesis of various substituted biaryl compounds often highlights their potential as precursors to molecules with interesting biological or material properties. pensoft.net The ongoing development of more efficient and selective catalytic systems for Suzuki-Miyaura and other cross-coupling reactions continues to expand the accessibility and diversity of biaryl compounds available for study. nih.gov

Interactive Data Tables

Table 1: Potential Starting Materials for the Synthesis of this compound via Suzuki-Miyaura Coupling

| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chlorobenzoic acid | Aryl halide partner | C₇H₅ClO₂ | 156.57 | Readily available starting material. |

| 2-Bromobenzoic acid | Aryl halide partner | C₇H₅BrO₂ | 201.02 | Often more reactive than the chloro-analogue in cross-coupling. |

| 2-Iodobenzoic acid | Aryl halide partner | C₇H₅IO₂ | 248.02 | The most reactive of the halobenzoic acids in this context. |

| 3,4-Dimethoxyphenylboronic acid | Boronic acid partner | C₈H₁₁BO₄ | 181.98 | The source of the dimethoxyphenyl moiety. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-8-7-10(9-14(13)19-2)11-5-3-4-6-12(11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEOQKNBTLLPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572036 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-58-7 | |

| Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Benzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches for 2-(3,4-dimethoxyphenyl)benzoic acid primarily involve the formation of the key aryl-aryl bond or the manipulation of functional groups on a pre-formed biphenyl (B1667301) skeleton.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org This palladium-catalyzed cross-coupling reaction offers a direct route to this compound by coupling a suitably substituted phenylboronic acid with a halobenzoic acid derivative. libretexts.org

A general approach involves the reaction of 2-halobenzoic acid (where the halogen is typically bromine or iodine) with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgnih.gov Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand like SPhos are commonly employed. nih.govwalisongo.ac.id The base, often potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. nih.govwalisongo.ac.id

A representative reaction is depicted below:

Reactants: 2-Bromobenzoic acid and 3,4-dimethoxyphenylboronic acid

Catalyst: Pd(OAc)₂ with SPhos ligand

Base: K₃PO₄

Solvent: Toluene or Dimethylformamide (DMF) walisongo.ac.id

Temperature: Elevated temperatures, typically around 90-100 °C, are used to drive the reaction to completion. nih.govwalisongo.ac.id

The yield of the reaction can be influenced by the specific reaction conditions and the purity of the starting materials.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) |

| 2-Bromobenzoic acid | 3,4-Dimethoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ | Toluene | 90 |

| 2-Iodobenzoic acid | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (0.2) | - | K₂CO₃ | DMF | 100 |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAᵣ) presents an alternative pathway for the synthesis of this compound. This method typically involves the reaction of an aryl halide bearing strong electron-withdrawing groups with a nucleophile. In the context of synthesizing the target compound, a plausible route would involve the reaction of a 2-halobenzoic acid, where the carboxylic acid group activates the ring towards nucleophilic attack, with a 3,4-dimethoxyphenyl organometallic reagent.

However, the direct SNAᵣ on an unactivated aryl halide is generally difficult. The presence of the carboxylate group ortho to the leaving group can facilitate the reaction. A variation of this approach could involve the reaction of an unprotected 2-fluorobenzoic acid or 2-methoxybenzoic acid with a (3,4-dimethoxyphenyl)magnesium bromide (a Grignard reagent) or a (3,4-dimethoxyphenyl)lithium reagent.

Oxidative Synthesis from Related Precursors

The oxidation of a suitable precursor that already contains the 2-(3,4-dimethoxyphenyl) moiety is a straightforward method to introduce the carboxylic acid functionality. A common precursor for this transformation is 2-(3,4-dimethoxyphenyl)benzyl alcohol or 2-(3,4-dimethoxyphenyl)benzaldehyde.

A typical procedure involves the oxidation of 2-(3,4-dimethoxyphenyl)benzyl chloride with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. google.com This method is particularly useful if the benzyl (B1604629) halide precursor is readily accessible.

Another related approach starts from 3,4-dimethoxybenzaldehyde (B141060), which can be converted to 2-bromo-4,5-dimethoxybenzaldehyde. Subsequent oxidation would yield 2-bromo-4,5-dimethoxybenzoic acid, which could then be coupled with a suitable aryl partner. google.com A historical method for synthesizing a related compound, asaronic acid (2,4,5-trimethoxybenzoic acid), involved the oxidation of asarylic aldehyde. ias.ac.in

Table 2: Oxidative Synthesis Conditions

| Precursor | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) |

| 2-(3,4-Dimethoxyphenyl)benzyl chloride | KMnO₄ | Tetrabutylammonium bromide | Water/Organic co-solvent | 70-80 |

| 2-Bromo-4,5-dimethoxybenzaldehyde | KMnO₄ | - | Acetic acid | Reflux |

Acid Hydrolysis Reactions from Nitrile Intermediates

The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation in organic synthesis. This method provides a reliable route to this compound from the corresponding nitrile precursor, 2-(3,4-dimethoxyphenyl)benzonitrile. The hydrolysis can be carried out under either acidic or basic conditions. pensoft.net

For acid-catalyzed hydrolysis, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. pensoft.net The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. A similar approach has been documented for the synthesis of 2,3,4-trimethoxybenzoic acid, where 2,3,4-trimethoxybenzonitrile (B1349413) is hydrolyzed with a sodium hydroxide (B78521) solution followed by acidification. researchgate.netgoogle.com

The synthesis of the required nitrile precursor can be achieved through various methods, including the Rosenmund-von Braun reaction (reaction of an aryl halide with cuprous cyanide) or a Sandmeyer reaction from a corresponding diazonium salt.

Table 3: Acid Hydrolysis Conditions

| Nitrile Precursor | Reagent | Solvent | Temperature (°C) |

| 2-(3,4-Dimethoxyphenyl)benzonitrile | H₂SO₄ (aq) | Water | 100-120 |

| 2,3,4-Trimethoxybenzonitrile | NaOH (aq), then HCl | Water, Dichloroethane | 90-100 |

Emerging Green Chemistry Synthetic Routes

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. Electrochemical techniques are at the forefront of these efforts, offering alternatives that can reduce the reliance on harsh reagents and minimize waste.

Electrochemical Dehydrogenative Annulation for Related Structures

Electrochemical methods are emerging as a powerful tool for the formation of C-C and C-H bonds. gre.ac.uk While a direct electrochemical synthesis of this compound via dehydrogenative annulation is not yet widely reported, related transformations suggest its feasibility. For instance, the electrochemical synthesis of benzoic acids from aryl iodides and carbon dioxide has been demonstrated, providing a green alternative to traditional carboxylation methods. nih.gov This approach utilizes electrochemically generated carbon monoxide for the carbonylation reaction. nih.gov

Furthermore, electrochemical oxidative dehydrogenative annulation has been successfully employed for the synthesis of various heterocyclic structures. xmu.edu.cn The principles of paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, offer a promising avenue for the development of efficient and atom-economical syntheses of biaryl compounds. xmu.edu.cn The application of these electrochemical principles to the direct coupling of benzene (B151609) and a substituted benzoic acid or their precursors could represent a future green synthetic route to this compound.

Synthesis and Characterization of 2 3,4 Dimethoxyphenyl Benzoic Acid Derivatives

Strategies for Structural Diversification

The chemical reactivity of 2-(3,4-dimethoxyphenyl)benzoic acid allows for a multitude of structural modifications. These strategies are pivotal in creating libraries of related compounds with diverse physicochemical properties.

Esterification Reactions and Ester Derivative Synthesis

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a fundamental method for derivatizing this compound. iajpr.comuni.lu This process is typically catalyzed by strong acids or can be achieved using various modern coupling agents. google.com The choice of alcohol dictates the nature of the resulting ester, allowing for the introduction of a wide range of functional groups and steric bulk.

The synthesis of benzoic acid esters can be carried out with monohydric alcohols (containing 6 to 12 carbon atoms) or dihydric alcohols (containing 2 to 8 carbon atoms) at elevated temperatures in the presence of a metal-containing catalyst. google.comgoogle.com For instance, the reaction of benzoic acid with diethylene glycol can be catalyzed by a mixture of titanium (IV) isoproxide and a solid titanium compound at temperatures between 190-210°C. google.com Another approach involves using butyl titanate (IV) as a catalyst under vacuum at 160-220°C. google.com

Enzymatic esterification presents a more sustainable alternative, utilizing lipases in non-aqueous media like deep eutectic solvents (DESs) to achieve high yields. researchgate.net The use of DESs, such as those composed of choline (B1196258) chloride and glycerol, can mitigate mass transfer limitations often encountered in biocatalytic reactions. researchgate.net

The following table summarizes various conditions and catalysts used for the esterification of benzoic acid derivatives:

| Catalyst/Reagent | Alcohol/Reactant | Conditions | Yield/Conversion | Reference |

| Sulfuric Acid | Various Alcohols | Reflux for 2 hours | Not specified | iajpr.com |

| Metal-containing catalysts | Monohydric or Dihydric Alcohols | Elevated temperature | Not specified | google.comgoogle.com |

| Titanium (IV) isoproxide/solid titanium | Diethylene glycol | 190-210°C for 4-6 hours | Not specified | google.com |

| Butyl titanate (IV) | Diethylene glycol | 160-220°C under vacuum for 3-4 hours | Up to 99.3% glycol conversion | google.com |

| Deep Eutectic Solvents (DES) | Ethanol, Butanol, Hexanol | 75°C | 88.3% (Ethanol), 87.8% (Butanol), 67.5% (Hexanol) | dergipark.org.tr |

| B(OCH2CF3)3 | Benzylamine | 80°C for 15 hours | 91% | nih.gov |

Amidation and Thiourea (B124793) Linkage Formation

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This transformation is crucial in medicinal chemistry as the amide bond is a key feature in many biologically active molecules. acs.org Direct amidation can be achieved using reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH2CF3)3), which effectively couples a wide variety of carboxylic acids and amines. nih.govacs.org This method is often operationally simple and can be performed with equimolar amounts of the acid and amine in a suitable solvent like acetonitrile (B52724). nih.gov

Thiourea derivatives can be synthesized from the corresponding benzoic acid by first converting the acid to its acid chloride. farmaciajournal.comresearchgate.net The acid chloride is then reacted with a source of thiocyanate, followed by the addition of a primary amine to form the N-benzoylthiourea linkage. farmaciajournal.comnih.gov These thiourea derivatives are of interest due to their diverse biological activities and their ability to act as ligands or sensors. ontosight.ainih.govnih.gov For example, new thioureas have been synthesized from 2-(3,4-dimethyl-phenoxymethyl)-benzoic acid by converting it to the acid chloride, then to the isothiocyanate, and finally reacting with various primary aromatic amines. farmaciajournal.com

The table below outlines examples of amidation and thiourea formation reactions:

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-(3,4-dimethyl-phenoxymethyl)-benzoic acid | Thionyl chloride, KSCN, primary aromatic amines | Thiourea derivatives | farmaciajournal.com |

| Carboxylic acids | B(OCH2CF3)3, Amines | Amides | nih.govacs.org |

| 4-Aminobenzoic acid | Isophthaloyl dichloride | Dibenzoic acid derivative | researchgate.net |

| 2-Amino-1,3,4-thiadiazoles | p-Toluenesulfonyl isocyanate | Thiourea derivatives | researchgate.net |

Formation of Heterocyclic Conjugates (e.g., Pyrazole, Triazole, Benzimidazole, Azo-compounds)

The this compound scaffold can be integrated into various heterocyclic ring systems, leading to a vast array of structurally diverse compounds. These heterocyclic conjugates often exhibit unique chemical and biological properties.

Triazoles: Derivatives containing a 1,2,4-triazole (B32235) ring can be synthesized from the corresponding dimethoxyphenyl starting materials. For instance, ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid has been prepared through the acid hydrolysis of the corresponding nitrile precursor. pensoft.net

General Heterocyclic Synthesis: The synthesis of various heterocyclic derivatives often involves multi-step reaction sequences. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid can be synthesized by reacting them with aromatic halides in pyridine. researchgate.net

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry used to introduce substituents onto an aromatic ring. minia.edu.egmasterorganicchemistry.com In the context of this compound, both the benzoic acid ring and the dimethoxyphenyl ring can potentially undergo EAS, although the reactivity and regioselectivity are influenced by the existing substituents.

The mechanism of EAS involves the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eglibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeCl3 or AlCl3. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. minia.edu.eg This reaction is often reversible. minia.edu.eg

Alkylation and Acylation (Friedel-Crafts): Introduction of alkyl or acyl groups, respectively. libretexts.org

The directing effects of the substituents on the aromatic rings of this compound are crucial. The methoxy (B1213986) groups (-OCH3) on the phenyl ring are strongly activating and ortho-, para-directing. The carboxylic acid group (-COOH) on the benzoic acid ring is deactivating and meta-directing. These competing effects would lead to a mixture of products depending on the reaction conditions.

Reduction of Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation adds another layer of synthetic versatility, allowing for the creation of a different class of derivatives. The reduction of benzoic acid derivatives can be achieved using various reducing agents. A notable method involves the electrochemical reduction of CO2 to CO, which is then used in a palladium-catalyzed hydroxycarbonylation of aryl iodides to produce benzoic acids. diva-portal.org While this describes the synthesis of benzoic acids, the reverse reaction, the reduction of the carboxylic acid, is a standard organic transformation. For instance, the electrochemical reduction of m-nitro benzoic acid has been studied, demonstrating the feasibility of modifying the carboxylic acid group under specific electrochemical conditions. researchgate.net

Precursor Compounds in Derivative Synthesis

The synthesis of derivatives of this compound relies on a variety of precursor compounds. The parent compound itself, this compound, is a key starting material. Other important precursors include:

3,4-Dimethoxybenzoic acid: This compound, also known as veratric acid, can serve as a precursor or a related structure in various synthetic pathways. bldpharm.com

Aminobenzoic acids: 2-, 3-, and 4-aminobenzoic acids are used to synthesize a range of derivatives, including amides and heterocyclic compounds. researchgate.net

Substituted phenols: Compounds like 3,4-dimethylphenol (B119073) are used in the synthesis of related structures, such as 2-(3,4-dimethyl-phenoxymethyl)-benzoic acid, which can then be further derivatized. farmaciajournal.com

Phthalide: This compound can be a starting material in the synthesis of the benzoic acid backbone. researchgate.net

Aryl halides and boronic acids: These are key components in cross-coupling reactions like the Suzuki reaction to form the biaryl linkage present in this compound and its derivatives. google.com

o-Nitrophenyl methyl ether: This can be a precursor for introducing nitro and methoxy functionalities. google.com

The following table lists some key precursor compounds and their roles in synthesis:

| Precursor Compound | Role in Synthesis | Reference |

| This compound | Core structure for derivatization | - |

| 3,4-Dimethoxybenzoic acid | Starting material or related structure | bldpharm.com |

| Aminobenzoic acids | Synthesis of amides and heterocycles | researchgate.net |

| 3,4-Dimethylphenol | Synthesis of related phenoxymethyl-benzoic acids | farmaciajournal.com |

| Phthalide | Formation of the benzoic acid backbone | researchgate.net |

| Aryl halides and boronic acids | Suzuki cross-coupling for biaryl formation | google.com |

| o-Nitrophenyl methyl ether | Introduction of nitro and methoxy groups | google.com |

Utilization of 3,4-Dimethoxybenzaldehyde (B141060) Derivatives

3,4-Dimethoxybenzaldehyde and its derivatives are key starting materials in several synthetic routes. One common approach involves a Claisen-Schmidt condensation reaction. For instance, a monoketone curcumin (B1669340) analogue was synthesized through a Claisen-Schmidt reaction involving 3,4-dimethoxybenzaldehyde. researchgate.net This intermediate can then undergo further reactions, such as intermolecular cyclization, to yield more complex heterocyclic structures. researchgate.net

Another strategy employs a one-pot, three-component Povarov cycloaddition reaction. This method has been used to synthesize N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives. The reaction brings together an arylamine (like p-toluidine), an activated olefin (such as trans-methyl-isoeugenol), and an aldehyde (like benzaldehyde), facilitated by a deep eutectic solvent like choline chloride-zinc chloride. mdpi.com This approach provides a direct route to complex molecular scaffolds containing the 3,4-dimethoxyphenyl moiety.

Furthermore, 3,4-dimethoxybenzaldehyde can be prepared from technical grade 3,4-dimethoxybenzyl chloride through the Sommelet reaction. google.com This process involves reacting the benzyl (B1604629) chloride with an aqueous solution of hexamethylenetetramine, followed by hydrolysis to yield the desired aldehyde, which can then be used in subsequent synthetic steps. google.com The bio-catalytic pathway involving lignin (B12514952) peroxidase for the formation of veratraldehyde (3,4-dimethoxybenzaldehyde) from 1-(3′,4′-dimethoxyphenyl) propene has also been studied, highlighting enzymatic routes to this key precursor. mdpi.comnih.gov

Role of 3,4-Dimethoxyphenylacetic Acid Analogs

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, serves as a crucial building block for various derivatives. researchgate.net It can be used to synthesize novel amide derivatives by reacting it with substituted 2-aminothiophenes. japsonline.com The synthesis typically begins with the conversion of 3,4-dimethoxy cinnamic acid to its corresponding acryloyl chloride using thionyl chloride. japsonline.com This activated intermediate is then reacted with various aminothiophenes to produce the final amide products. japsonline.com

The structural characteristics of 3,4-dimethoxyphenylacetic acid itself have been a subject of study, with research indicating that it forms hydrogen-bonded chains in its crystal structure rather than the more common dimeric arrangement. researchgate.net This understanding of its solid-state behavior is valuable for designing and controlling crystallization processes of its derivatives.

Nitrile-Functionalized Intermediates in Preparative Methods

Nitrile-functionalized intermediates offer a versatile entry point for the synthesis of benzoic acid derivatives. The hydrolysis of benzonitrile (B105546) derivatives to the corresponding benzoic acids can be achieved through biocatalysis, using enzymes such as nitrilase. google.com This method is advantageous due to its mild reaction conditions and environmental friendliness. google.com

Chemical methods are also employed. For example, the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid can be achieved through the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis of the resulting intermediate. google.compatsnap.comgoogleapis.com This multi-step process highlights the use of functionalized benzotrichloride (B165768) intermediates, which can be seen as precursors to the nitrile functionality through various chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Derivatives

The structural elucidation of newly synthesized this compound derivatives relies heavily on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these derivatives.

¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For example, in the ¹H NMR spectrum of a 3-[(2,5-dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione derivative, distinct signals were observed for the aromatic protons, the methylene (B1212753) proton, and the methoxy groups. rsc.org The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons to their specific locations within the molecule. rsc.org

The following table summarizes representative NMR data for a derivative of this compound:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-[(2,3-Dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione | 8.38 - 8.23 (m, 2H), 8.02 (d, J = 7.7 Hz, 1H), 7.87 (m, 2H), 7.69 (s, 1H), 7.16 (t, J = 8.2 Hz, 1H), 7.00 (d, J = 7.9 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H) | 176.76, 158.11, 152.62, 149.45, 145.54, 135.09, 135.00, 133.49, 130.53, 126.86, 126.81, 126.19, 124.37, 123.65, 114.66, 114.32, 61.77, 55.88 | rsc.org |

| 3-[(2,5-Dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione | 8.36 - 8.23 (m, 2H), 7.99 (d, J = 3.1 Hz, 1H), 7.87 (m, 2H), 7.74 (s, 1H), 6.95 (m, 1H), 6.85 (d, J = 9.0 Hz, 1H), 3.86 (s, 3H), 3.85 (s, 3H) | 176.65, 158.00, 153.70, 153.41, 145.06, 134.98, 134.85, 133.62, 130.47, 126.84, 121.44, 118.60, 116.08, 114.32, 111.79, 56.21, 55.79 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For derivatives of this compound, key characteristic absorption bands include:

O-H stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, with the broadness resulting from hydrogen bonding. docbrown.info

C=O stretching: A strong absorption band between 1700 and 1680 cm⁻¹ is indicative of the carbonyl group in an aryl carboxylic acid. docbrown.info

C-O stretching: Bands in the region of 1320-1210 cm⁻¹ are attributed to the C-O stretching of the carboxylic acid and the methoxy groups. japsonline.comdocbrown.info

C-H stretching: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. researchgate.net

The IR spectrum of veratric acid (3,4-dimethoxybenzoic acid), a closely related compound, shows these characteristic absorptions, providing a reference for the analysis of its derivatives. nist.govnist.gov

The following table presents typical IR absorption data for functional groups found in these derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | docbrown.info |

| Carbonyl C=O | Stretching | 1700-1680 | docbrown.info |

| Ether C-O-C | Asymmetric Stretching | ~1266 | japsonline.com |

| Ether C-O-C | Symmetric Stretching | ~1024 | japsonline.com |

| Aromatic C-H | Stretching | 3100-3000 | researchgate.net |

Mass Spectrometry (MS, LC-MS, ESI-HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of a molecule with high accuracy, allowing for the determination of its molecular formula.

Techniques such as Electrospray Ionization (ESI) are often coupled with mass spectrometry (ESI-MS) to analyze these compounds. In ESI-HRMS analysis of derivatives, the calculated mass (m/z) is compared to the found mass. For example, for 3-[(2,3-dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione, the calculated m/z for C₁₈H₁₄O₅ was 310.0841, and the found value was 310.0840, confirming the elemental composition. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the purity of synthesized compounds. ucdavis.edu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122, and characteristic fragment ions, such as [C₆H₅C=O]⁺ at m/z 105, are also seen. docbrown.info

The following table shows representative mass spectrometry data for a derivative:

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| 3-[(2,3-Dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione | HRMS | 310.0841 ([M]) | 310.0840 | rsc.org |

| 3-[(2,5-Dimethoxyphenyl)methylene]-1H-2-benzopyran-1,4(3H)-dione | HRMS | 310.0841 ([M]) | 310.0841 | rsc.org |

Chromatographic Methods (Silica Gel Chromatography, TLC, HPLC)

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its derivatives. These methods are crucial for purifying crude reaction products, monitoring the progress of chemical reactions, and assessing the purity of the final compounds. The selection of a specific chromatographic method depends on the scale of the separation, the properties of the compounds involved, and the required level of purity. The primary methods employed are silica (B1680970) gel column chromatography for purification, Thin-Layer Chromatography (TLC) for rapid analysis, and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.

Silica Gel Chromatography

Silica gel column chromatography is the most common method for purifying synthetic organic compounds on a preparative scale. csic.esuchicago.edu In the context of this compound derivatives, this technique is used to isolate the desired product from unreacted starting materials, by-products, and other impurities generated during synthesis. elifesciences.orgrsc.org

The process involves packing a glass column with silica gel, which acts as the stationary phase. The crude reaction mixture is then loaded onto the top of the silica column. biotage.com A solvent or a mixture of solvents, known as the eluent or mobile phase, is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the silica gel. Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds elute from the column faster.

The choice of eluent is critical for achieving effective separation. Typically, a solvent system is chosen after preliminary analysis by TLC. For benzoic acid derivatives and related aromatic compounds, common eluents include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. csic.esuchicago.edursc.org The polarity of the eluent is gradually increased during the chromatography process (gradient elution) to first elute non-polar impurities and then the more polar product. Fractions are collected and analyzed (often by TLC) to identify those containing the pure compound. prepchem.com

| Compound Type | Eluent System (Mobile Phase) | Reference |

|---|---|---|

| Quinoidal Dyes | DCM/Hexane (1:3) | uchicago.edu |

| Thieno[3,4-b]thiophene Derivative | DCM/Hexane (3:2) | uchicago.edu |

| Pyrazolo[3,4-d]isoxazole Derivatives | Ethyl acetate/Petroleum ether (1:30) | rsc.org |

| Benzoic Acid Amide Derivative | DCM-MeOH (99:1 to 90:10) | elifesciences.org |

| 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid | Ethyl acetate | prepchem.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively in organic synthesis. nih.gov For derivatives of this compound, its primary applications are to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product, and to determine the purity of the isolated compounds. bohrium.comrsc.org

TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica gel. researchgate.net A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org The individuality and purity of synthesized 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids have been confirmed using TLC on Sorbfil silica gel plates. bohrium.com The choice of mobile phase is crucial and often consists of solvent mixtures similar to those used in column chromatography, such as hexane-propanol-2. researchgate.net

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

|---|---|---|---|---|

| Benzoic Acid | Silica Gel | CH₂Cl₂ | 0.37 | rsc.org |

| p-Toluidine | Silica Gel | CH₂Cl₂ | 0.47 | rsc.org |

| Naphthalene | Silica Gel | CH₂Cl₂ | 0.88 | rsc.org |

| Halogenated Benzoic Acids | Silica Gel ("Sorbfil") | Hexane-propanol-2 (9.5:0.5) | Varies | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. nih.gov For derivatives of this compound, HPLC is the method of choice for final purity assessment and quantitative analysis.

The most common mode used for these types of compounds is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., a C18-modified silica) and the mobile phase is a polar solvent mixture. sielc.comthermofisher.com A typical analysis for a related compound, ethyl 3,4-dimethoxybenzoate, utilizes a mobile phase containing acetonitrile and water, with an acid such as phosphoric acid or formic acid added to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com

The sample is injected into the system and pumped through the column with the mobile phase. Detection is commonly performed using a UV detector set at a wavelength where the aromatic compound absorbs strongly, such as 220 nm, 233 nm, or 254 nm. thermofisher.comsigmaaldrich.comust.edu The time it takes for a compound to elute from the column is known as its retention time (RT), which is a characteristic property for a given set of conditions. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Ascentis® C18, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water with TFA or Phosphoric Acid | sielc.comsigmaaldrich.com |

| Example Gradient | 70:30 (10mM TFA in water : 10 mM TFA in acetonitrile) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV, 220 nm | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

Biological Activities of 2 3,4 Dimethoxyphenyl Benzoic Acid and Its Derivatives

Anti-inflammatory Potentials (in vitro, in vivo non-human)

Derivatives of benzoic acid are recognized for their anti-inflammatory properties. mdpi.com Specifically, compounds incorporating the 3,4-dimethoxyphenyl moiety have demonstrated notable anti-inflammatory effects in various experimental models. Veratric acid (3,4-dimethoxybenzoic acid), a major benzoic acid derivative found in vegetables and fruits, has been reported to possess anti-inflammatory activities. researchgate.netebi.ac.uk Studies on veratric acid have shown it can protect against lipopolysaccharide-induced acute lung injury in mice. ebi.ac.uk

Further research into related structures has identified potent anti-inflammatory agents. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar Roxb., exhibited significant anti-inflammatory effects, particularly in the acute phase of inflammation. nih.gov It markedly inhibited carrageenin-induced rat paw edema and reduced exudate formation and leukocyte accumulation in rat pleurisy models. nih.gov Similarly, novel amide derivatives created by coupling 3,4-dimethoxy cinnamic acid with substituted 2-aminothiophenes have shown good in-vitro anti-inflammatory activity through protein denaturation and HRBC membrane stabilization methods. japsonline.com Other benzoic acid derivatives isolated from Melicope semecarpifolia have also displayed potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov These findings underscore the potential of the 3,4-dimethoxyphenyl structural motif as a key component in the design of new anti-inflammatory agents.

Antioxidant Properties and Mechanisms (in vitro)

The antioxidant capacity of phenolic compounds, including derivatives of 2-(3,4-Dimethoxyphenyl)benzoic acid, is a well-documented area of research. The antioxidant activity is often linked to the ability to scavenge free radicals and chelate metal ions, with the substitution pattern on the aromatic ring playing a crucial role. nih.govnih.gov

Derivatives of 3,4-dimethoxybenzoic acid (veratric acid) are noted for their antioxidant potential. researchgate.net However, studies comparing different substitution patterns have shown that the presence of hydroxyl groups is often more critical than methoxy (B1213986) groups for high antioxidant efficiency. For example, in the Ferric Reducing Antioxidant Power (FRAP) assay, 3,4-dihydroxybenzoic acid shows relatively high efficiency, while the activity of 4-hydroxy-3-methoxybenzoic acid and 3,4-dimethoxybenzoic acid is significantly lower, with a reported activity ratio of 598:26:1, respectively. nih.gov This suggests that while the dimethoxy substitution provides some antioxidant capacity, it is less potent than hydroxyl substitutions. nih.gov

Despite this, various derivatives incorporating the 3,4-dimethoxyphenyl group exhibit significant antioxidant properties. Triazole derivatives, such as 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)benzoic acid, have been synthesized and evaluated for their antioxidant activity. pensoft.netpensoft.net While the acid itself did not show high activity, its derivative salts, nitriles, and ethers were found to be quite active in in vitro models. pensoft.net The mechanism for some of these derivatives was assessed through the non-enzymatic initiation of lipid peroxidation with iron (II) salts. pensoft.netpensoft.net Similarly, novel amide derivatives of 3,4-dimethoxy cinnamic acid demonstrated good scavenging ability against DPPH and hydroxyl radicals in vitro. japsonline.com

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| 3,4-dihydroxybenzoic acid vs. 3,4-dimethoxybenzoic acid | FRAP Assay | 3,4-dihydroxybenzoic acid is significantly more potent as an antioxidant. The activity ratio between 3,4-dihydroxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid, and 3,4-dimethoxybenzoic acid was 598:26:1. | nih.gov |

| Derivatives of (3,4-dimethoxyphenyl)-1,2,4-triazole | Fe2+-induced lipid peroxidation | Acids showed low activity, but their derivative salts, nitriles, and ethers were active antioxidants. | pensoft.net |

| Amide derivatives of 3,4-dimethoxy cinnamic acid | DPPH and hydroxyl radical scavenging | Compounds showed good radical scavenging ability. | japsonline.com |

| 3,4-dihydroxybenzoic acid derivatives | DPPH method | Exhibited radical scavenging ability (EC50=0.093-0.118 μM) higher than the Trolox reference. | nih.gov |

Antimicrobial Activity Spectrum (bacterial and fungal strains)

Benzoic acid and its derivatives are known for their antimicrobial properties, which involve mechanisms such as disrupting bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net The 3,4-dimethoxy substitution pattern has been incorporated into various scaffolds to explore and enhance this activity.

Single crystals of 3,4-dimethoxybenzoic acid (DMBA) have been investigated for their antibacterial efficacy. researchgate.net These studies showed that DMBA has higher activity against the Gram-positive bacterium Staphylococcus aureus (75% inhibition efficiency) compared to the Gram-negative bacterium Klebsiella pneumoniae (55% inhibition). researchgate.net

More complex derivatives have also been synthesized and tested. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were evaluated for their antimicrobial activity against a panel of bacteria and the fungus Candida albicans. nih.gov Different substitutions on the benzylidene ring resulted in varied activity spectra. For example, compound 4a showed good activity against S. aureus and C. albicans, while compound 4b was more effective against P. aeruginosa, S. typhi, and E. coli. nih.gov Furthermore, esters and amides/anilides of veratric acid have demonstrated significant in vitro antimicrobial activity. journalcra.com These studies highlight that the 3,4-dimethoxyphenyl moiety is a viable component for developing novel antimicrobial agents with a broad or selective spectrum of activity. researchgate.netnih.gov

| Compound/Derivative | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| 3,4-dimethoxybenzoic acid (DMBA) single crystals | Staphylococcus aureus | 75% inhibition efficiency | researchgate.net |

| 3,4-dimethoxybenzoic acid (DMBA) single crystals | Klebsiella pneumoniae | 55% inhibition efficiency | researchgate.net |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | S. aureus, C. albicans | MIC = 26.11 µM | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4b) | P. aeruginosa, S. typhi, E. coli | MIC = 23.28 µM | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4c) | P. aeruginosa | MIC = 22.89 µM | nih.gov |

Antineoplastic and Antiproliferative Effects (in vitro cellular models, non-human)

The search for novel anticancer agents has led to the investigation of various benzoic acid derivatives. One of the mechanisms through which these compounds can exert anticancer effects is the inhibition of histone deacetylases (HDACs), which are important therapeutic targets. nih.gov

Studies have shown that benzoic acid derivatives with hydroxyl groups, such as 3,4-dihydroxybenzoic acid (DHBA), can be effective HDAC inhibitors, leading to cancer cell growth inhibition. nih.gov In contrast, a study that screened for HDAC inhibitors found that Dimethoxy Benzoic Acid (DMBA) did not inhibit HDAC activity. nih.gov

However, other derivatives containing methoxy groups have shown promise. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells, while having only minor effects on other cancer cell lines like HepG2, Huh-7, and Hela. nih.gov The mechanism of action in the breast cancer cells involved the induction of cell-cycle arrest at the G2/M phase and apoptosis, which was mediated by an increase in caspase-3 activity. nih.gov These findings suggest that while the 3,4-dimethoxy substitution itself may not be an effective HDAC inhibitor, its incorporation into larger, more complex molecules can lead to potent and selective anticancer activity through other mechanisms. nih.govnih.gov

Enzyme Modulation and Inhibition Studies

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, a key strategy in drug development. The 3,4-dimethoxyphenyl moiety has been identified as a crucial component in several enzyme inhibitors.

One notable example is 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), a bis-benzimidazole that preferentially targets and inhibits E. coli DNA topoisomerase I over human topoisomerase I. nih.gov This selective inhibition makes it a promising candidate for development as an antibacterial agent. nih.gov

In the context of neurodegenerative diseases, derivatives of 3,4,5-trimethoxybenzoic acid have been synthesized and shown to be active as acetylcholinesterase (AChE) inhibitors. scielo.br Furthermore, derivatives of 3,4-dihydroxybenzoic acid have been shown to be selective inhibitors of AChE with K_i values ranging from 1.5-18.9 μM, while being only weakly active against butyrylcholinesterase (BChE). nih.gov

Other studies have pointed to the inhibition of soybean lipoxygenase by 4-methoxy and 3,4-dimethoxy cinnamic derivatives, suggesting a role in modulating inflammatory pathways. mdpi.com The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), essential in the riboflavin (B1680620) pathway of many pathogens, has also been identified as a target for competitive inhibitors. nih.gov

| Derivative Class | Enzyme Target | Effect | Reference |

|---|---|---|---|

| bis-benzimidazole with 3,4-dimethoxyphenyl group (DMA) | E. coli DNA Topoisomerase I | Preferential inhibition (poison inhibitor) | nih.gov |

| 3,4,5-trimethoxybenzoic acid hydroxyl amides | Acetylcholinesterase (AChE) | Inhibition (up to 93.2% for most active compound) | scielo.br |

| 3,4-dihydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) | Selective inhibition (Ki = 1.5-18.9 μM) | nih.gov |

| 3,4-dimethoxy cinnamic acid derivatives | Soybean Lipoxygenase | Inhibition | mdpi.com |

Other Investigated Biological Modulations

Hypoglycemic Effects (animal models)

The potential of benzoic acid derivatives to manage blood glucose levels has been explored in various animal models. The 3,4-dimethoxyphenyl moiety has been incorporated into novel chemical structures to assess their hypoglycemic activity.

One such compound, 1-alpha-(3,4-dimethoxyphenethylaminomethyl)-2-hydroxybenzylalcohol 1/2 fumarate (B1241708) (TA-078), demonstrated the ability to depress the rise in blood glucose in glucose-loaded mice, rats, and dogs. nih.gov Its mechanism appears to involve the stimulation of insulin (B600854) secretion, as it elevated plasma immunoreactive insulin levels in mice and rats. nih.gov Interestingly, in a perfused rat pancreas model, the insulin-stimulating effect of TA-078 required the presence of normal glucose concentrations, distinguishing its action from that of tolbutamide. nih.gov

Further studies with other types of derivatives have also shown promise. In alloxan-induced diabetic rats, methanol (B129727) extracts and various fractions of Berberis calliobotrys exhibited significant, dose-dependent hypoglycemic effects. nih.gov While not direct derivatives of this compound, these findings contribute to the broader understanding that plant-derived compounds and their synthetic analogs can modulate glucose metabolism, providing a basis for the development of new hypoglycemic agents.

Antifeedant Activity in Entomological Systems

While direct studies on the antifeedant properties of this compound are not extensively documented in publicly available research, significant investigations into the structure-activity relationships of related benzoic acid derivatives have revealed notable antifeedant effects against specific insect pests. Research into compounds found in the feces of the pine weevil, Hylobius abietis, a major pest of conifer seedlings in Europe, has spurred the evaluation of numerous benzoic acid derivatives as potential feeding deterrents. nih.gov

A comprehensive study evaluated 55 benzoic acid derivatives and their homologs for their antifeedant efficacy against H. abietis. nih.gov This research identified several key structural features that contribute to the antifeedant properties of these compounds. Among the most effective compounds were various dimethoxybenzoate derivatives, highlighting the potential for this class of molecules to deter insect feeding. nih.gov

The study pinpointed several highly effective antifeedants, including methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate, which exhibited the highest antifeedant indices of all substances tested. nih.gov Other effective compounds identified were methyl 2-hydroxy-3-methoxybenzoate, methyl (3,5-dimethoxyphenyl)acetate, and methyl (2,5-dimethoxyphenyl)acetate. nih.gov These findings suggest that the positions of the methoxy groups on the phenyl ring, as well as the nature of the ester group, play a crucial role in determining the antifeedant activity. nih.govresearchgate.net

The effectiveness of these compounds is quantified using an antifeedant index, which provides a standardized measure of feeding deterrence. The identification of these potent antifeedants from the broader class of benzoic acid derivatives underscores the potential for developing effective, nature-inspired pest control strategies. nih.gov

Table 1: Highly Effective Benzoic Acid Derivative Antifeedants Against Hylobius abietis

| Compound Name | Antifeedant Index |

| Methyl 2,4-dimethoxybenzoate | High |

| Isopropyl 2,4-dimethoxybenzoate | High |

| Methyl 2-hydroxy-3-methoxybenzoate | Effective |

| Methyl (3,5-dimethoxyphenyl)acetate | Effective |

| Methyl (2,5-dimethoxyphenyl)acetate | Effective |

Data sourced from a study on the structure-activity relationships of benzoic acid derivatives as antifeedants for the pine weevil. nih.gov

Influence on Plant Gravitropism (for related benzoic acids)

The influence of benzoic acid derivatives on plant gravitropism, the directional growth of a plant in response to gravity, has been a subject of detailed investigation. While specific data on this compound is limited, studies on related compounds, particularly para-aminobenzoic acid (PABA), offer significant insights into the role of this chemical class in modulating plant growth and development.

Research on the model plant Arabidopsis thaliana has demonstrated that PABA, a precursor in the folate biosynthesis pathway, is a key modulator of the interplay between the plant hormones auxin and ethylene (B1197577) during root gravitropism. In roots stimulated by gravity, PABA facilitates an asymmetric auxin response, which is essential for the differential growth that leads to root curvature.

Further studies have revealed that the action of PABA in promoting root gravitropism is dependent on both the auxin and ethylene signaling pathways. This activity requires the presence of the auxin response transcription factors AUXIN RESPONSE FACTOR7 (ARF7) and ARF19. Interestingly, similar to ethylene, the external application of PABA can reverse the agravitropic (non-gravitropic) root growth of certain auxin transport and biosynthesis mutants. This suggests that PABA regulates an ethylene-dependent compensatory mechanism between auxin transport and its local synthesis.

Manipulation of the endogenous levels of free PABA, by altering the expression of the gene for its glucosylation enzyme, has been shown to impact the root's response to gravity. This indicates that the plant's own regulation of free PABA levels is a crucial factor in modulating the auxin-ethylene crosstalk necessary for proper root gravitropism.

Table 2: Effect of para-Aminobenzoic Acid (PABA) on Root Gravitropism in Arabidopsis thaliana

| PABA Concentration | Effect on Root Gravitropism |

| 25 - 200 µM | Promotion |

| 400 µM and above | Repression |

Data indicates that the influence of PABA on root gravitropism is concentration-dependent.

Mechanistic Investigations of Biological Action Non Human Cellular/molecular Focus

Interaction with Specific Molecular Targets

Research into 2-(3,4-Dimethoxyphenyl)benzoic acid and its structural analogs has identified several key molecular targets, demonstrating its potential to interact with critical cellular enzymes and receptors. The 3,4-dimethoxyphenyl group is a crucial feature for these interactions.

One significant target is the enzyme family of phosphodiesterases (PDEs) , particularly PDE4 . nih.gov PDE4 enzymes are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in the cell. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various inflammatory pathways. nih.gov Molecular docking studies of related compounds, such as the benzodioxole derivative LASSBio-448, have shown that the 3,4-dimethoxyphenyl ring can form π–π stacking interactions with the phenylalanine residue Phe372 within the active site of all PDE4 subtypes (A, B, C, and D). nih.gov

Another critical molecular target is bacterial DNA topoisomerase I . A bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as an inhibitor that preferentially targets Escherichia coli DNA topoisomerase I over its human counterpart. nih.gov This selective inhibition highlights the potential for developing antibacterial agents based on this chemical scaffold. nih.gov

Furthermore, derivatives have shown affinity for central nervous system receptors. For instance, synthetic benzamides incorporating a 2,3-dimethoxy-substituted phenyl ring have demonstrated high-affinity binding to dopamine (B1211576) D2 receptors , suggesting a role in modulating dopaminergic neurotransmission. nih.gov

Finally, proteins involved in apoptosis regulation, such as Murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) , are also potential targets. While the direct interaction of this compound has not been fully elucidated, related scaffolds are being optimized as dual inhibitors of these proteins, which are crucial for cancer cell survival. nih.gov

Influence on Signal Transduction Pathways

The interaction of this compound derivatives with specific molecular targets directly translates to the modulation of key signal transduction pathways.

The inhibition of PDE4 provides a clear example of this influence. By preventing the degradation of cAMP, these compounds cause its intracellular accumulation. This leads to the activation of Protein Kinase A (PKA) , which then phosphorylates the cAMP-response element-binding protein (CREB) . nih.gov Activated CREB modulates the gene transcription of numerous cytokines, including the suppression of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov This cAMP/PKA/CREB pathway is central to the anti-inflammatory effects observed with PDE4 inhibitors. nih.gov

In the context of cancer, derivatives containing the 3,4-dimethoxybenzoyl moiety have been shown to influence apoptotic pathways. For example, the quinolinone derivative vesnarinone (B1683823) was found to upregulate the expression of c-Myc mRNA in human choriocarcinoma cells. nih.gov The c-Myc protein is a transcription factor that plays a complex role in cell proliferation, differentiation, and apoptosis. Its upregulation by vesnarinone is thought to be associated with the induction of apoptosis in these cancer cells. nih.gov

Modulation of Oxidative Stress Response

The 3,4-dimethoxyphenyl moiety has been investigated for its role in modulating oxidative stress. Phenolic compounds are well-known for their antioxidant properties, which are largely dependent on their chemical structure, particularly the number and position of hydroxyl groups. nih.govffhdj.com

Studies on derivatives of (3,4-dimethoxyphenyl)-1,2,4-triazole have demonstrated antioxidant activity. pensoft.net In vitro experiments showed that these compounds could inhibit the generation of free radicals. pensoft.net For example, certain nitrile derivatives were found to significantly reduce the levels of thiobarbituric acid reactive substances (TBC-AP), an indicator of lipid peroxidation. pensoft.net

However, it is important to note that methylation of hydroxyl groups, as in the 3,4-dimethoxy configuration, generally leads to a decrease in antioxidant capacity compared to their dihydroxy counterparts. nih.gov A comparative study of benzoic acid derivatives showed that 3,4-dihydroxybenzoic acid is a significantly more potent antioxidant than 3,4-dimethoxybenzoic acid. nih.gov This suggests that while the dimethoxyphenyl structure can be part of molecules with antioxidant effects, the methoxy (B1213986) groups themselves are less effective than hydroxyl groups at donating hydrogen atoms to scavenge free radicals. nih.gov

Antioxidant Activity of (3,4-dimethoxyphenyl)-1,2,4-triazole Derivatives

| Compound | Activity Level | Effect on TBC-AP Levels |

|---|---|---|

| Methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (2.7) | Most Pronounced | 29.03% reduction |

| Compound 2.1 | High | 16.71% reduction |

| Compound 2.8 | High | 16.55% reduction |

| Compound 2.10 | Moderate | 13.55% reduction |

| Compound 2.2 | Moderate | 12.07% reduction |

Apoptosis Induction in Cellular Models (non-human)

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various non-human cellular models, particularly in cancer cell lines.

The quinolinone derivative vesnarinone, which contains a 3,4-dimethoxybenzoyl group, has been shown to inhibit the proliferation of human choriocarcinoma cell lines in a dose-dependent manner. nih.gov This growth inhibition is accompanied by the induction of apoptosis, as evidenced by DNA fragmentation, a hallmark of this process. nih.gov The induction of apoptosis by vesnarinone was observed regardless of the p53 tumor suppressor gene status, suggesting it can bypass common mechanisms of drug resistance. nih.gov

The mechanism of apoptosis often involves the activation of a family of proteases called caspases . nih.gov These enzymes exist as inactive precursors and are activated in a cascade upon receiving an apoptotic signal. utoronto.ca Initiator caspases like caspase-9 are activated on a platform called the apoptosome, and they, in turn, activate effector caspases like caspase-3, which carry out the dismantling of the cell. utoronto.ca While not directly demonstrated for this compound itself, related compounds that induce apoptosis are known to function through the activation of such caspase cascades. nih.gov Furthermore, proteins like XIAP act as endogenous brakes on this process by directly binding to and inhibiting caspases-3, -7, and -9. nih.gov Therefore, compounds that inhibit XIAP can promote apoptosis. nih.gov

Inhibition of Bacterial Nucleic Acid and Protein Synthesis

A significant area of investigation for compounds containing the 2-(3,4-dimethoxyphenyl) moiety is their potential as antibacterial agents that target the synthesis of nucleic acids. researchgate.net This is a well-established mechanism for many antibiotics, which can inhibit DNA replication or RNA transcription. uobabylon.edu.iq

A key finding is the activity of a bis-benzimidazole derivative of this compound against E. coli. nih.gov This compound, known as DMA, acts as a poison inhibitor of E. coli DNA topoisomerase I . nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. By inhibiting this enzyme, DMA effectively halts bacterial DNA synthesis. nih.gov Notably, this inhibition was preferential for the bacterial enzyme over human topoisomerases, indicating a degree of selective toxicity. nih.gov

In a similar vein, 2,4-Dimethoxyphenyl isothiocyanate, a related compound, has been reported to inhibit both DNA and RNA synthesis in a dose-dependent manner, contributing to its pro-apoptotic activity in cancer cells but also highlighting a potential mechanism for antibacterial action. biosynth.com The general mechanism for RNA synthesis inhibitors often involves binding to bacterial DNA-dependent RNA polymerase, preventing the enzyme from transcribing DNA into RNA. researchgate.netuobabylon.edu.iq

Enzyme Binding and Receptor Affinity Studies

Enzyme binding and receptor affinity studies provide quantitative measures of the interaction between a molecule and its biological target. For derivatives of this compound, these studies have been crucial in understanding their potency and selectivity.

Molecular docking and in vitro assays have been used to characterize these interactions. For example, the benzodioxole PDE4 inhibitor LASSBio-448, which features the 3,4-dimethoxyphenyl group, exhibits varying inhibitory concentrations (IC₅₀) across the four PDE4 isoforms, indicating some level of subtype selectivity. nih.gov

IC₅₀ Values of LASSBio-448 for PDE4 Isoforms

| PDE4 Isoform | IC₅₀ (μM) |

|---|---|

| PDE4A | 0.7 |

| PDE4B | 1.4 |

| PDE4C | 1.1 |

| PDE4D | 4.7 |

Similarly, studies on 1,2,4-triazole (B32235) derivatives have quantified their inhibitory potential against a panel of enzymes, including acetylcholinesterase (AChE), α-glucosidase, and lipoxygenase (LOX), with IC₅₀ values reported for the most active compounds. nih.gov

In the field of neuroscience research, receptor binding assays are used to determine the affinity of a ligand for a specific receptor, often expressed as the inhibition constant (Ki). frontiersin.org For example, 2,3-dimethoxy-substituted benzamides were found to be potent ligands for the dopamine D2 receptor, a key target in the treatment of psychosis. nih.gov Affinity is often categorized based on the Ki value, where values under 50 nM are considered high affinity. frontiersin.org These studies are essential for establishing structure-activity relationships, which guide the design of more potent and selective molecules. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Structural Fragments for Bioactivity

The Biphenyl (B1667301) Core : This central scaffold provides a specific three-dimensional arrangement. The rotational freedom around the bond connecting the two phenyl rings allows the molecule to adopt various conformations, which can be critical for fitting into the binding pocket of a target protein.

The Carboxylic Acid Group : The benzoic acid moiety, specifically the carboxyl group (-COOH), is a key functional group. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized to a carboxylate (-COO⁻), which can form strong ionic interactions or salt bridges with positively charged residues (like arginine or lysine) in a protein's active site. The carboxylate group is often critical for substrate binding and turnover in enzymes like monooxygenases.

The 3,4-Dimethoxy Substitution Pattern : The two methoxy (B1213986) groups (-OCH₃) on the second phenyl ring are significant contributors to the molecule's electronic and lipophilic character. They are electron-donating groups, which can influence the reactivity of the aromatic ring. Furthermore, the oxygen atoms can act as hydrogen bond acceptors. The number and position of these methoxy groups can profoundly influence biological activity, as seen in related compounds where such substitutions are essential for potent antiproliferative effects. mdpi.com

A pharmacophore model, which describes the essential steric and electronic features for optimal molecular interactions with a biological target, would likely include a hydrogen bond acceptor/donor feature (from the carboxylic acid), two aromatic hydrophobic regions (the phenyl rings), and potentially hydrogen bond acceptor features from the methoxy groups. nih.gov

Table 1: Key Structural Fragments and Their Postulated Biofunctional Roles

| Structural Fragment | Potential Role in Bioactivity |

| Benzoic Acid Moiety | Provides a critical hydrogen bond donor/acceptor site; enables ionic interactions when deprotonated. |

| 3,4-Dimethoxyphenyl Ring | Contributes to the molecule's hydrophobicity and electronic properties; methoxy groups act as hydrogen bond acceptors. |

| Biphenyl Linkage | Defines the spatial relationship between the two aromatic rings, influencing conformational flexibility and fit within a target's binding site. |

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents on the 2-(3,4-dimethoxyphenyl)benzoic acid scaffold is a primary strategy for optimizing its biological efficacy and selectivity. Based on studies of related benzoic acid and biphenyl derivatives, several key modification points can be identified.

Modifications of the Carboxylic Acid Group : Altering the carboxylic acid to an ester or an amide would change its hydrogen bonding capacity and its charge at physiological pH. This can impact target binding and cell permeability. For instance, in related compounds, such modifications are used to tune properties.

Modifications of the Methoxy Groups : The number and position of methoxy groups on the phenyl ring are critical. Studies on other bioactive molecules with a dimethoxyphenyl fragment show that these substitutions significantly influence activity. mdpi.com For example, shifting the methoxy groups (e.g., to the 2,4- or 3,5-positions) or removing one or both would alter the electronic distribution and steric profile, likely leading to changes in efficacy. Adding a third methoxy group, creating a 3,4,5-trimethoxyphenyl moiety, is a common strategy in drug design that has been shown to confer potent activity in other classes of compounds, such as microtubule inhibitors. nih.gov

Table 2: Predicted Impact of Substituent Modifications

| Modification Type | Predicted Effect on Bioactivity | Rationale |

| Esterification of -COOH | Decrease in ionic interactions, increase in lipophilicity | Loss of the carboxylate anion reduces salt bridge formation but may enhance membrane permeability. |

| Demethylation of -OCH₃ to -OH | Increase in hydrogen bonding potential | Introduction of a hydrogen bond donor (hydroxyl group) can form new interactions with a target. |

| Addition of a third -OCH₃ group | Potential increase in potency | The 3,4,5-trimethoxyphenyl motif is a known pharmacophore for certain biological activities, including antiproliferative effects. nih.gov |

| Introduction of halogens | Altered lipophilicity and metabolic stability | Can enhance binding through halogen bonds and block sites of metabolic attack. |

Conformational and Stereochemical Influences on Activity

The three-dimensional structure of this compound is a key determinant of its biological activity.

Conformational Influence : The molecule is not planar. The two phenyl rings are twisted relative to each other, and the angle of this twist (the dihedral or torsion angle) is a critical conformational parameter. This rotation is influenced by the steric hindrance between the substituents on the rings. The specific conformation required to bind to a biological target will dictate the molecule's activity. For instance, the carboxyl group of the benzoic acid moiety can be twisted out of the plane of its benzene (B151609) ring. researchgate.net This twisting can affect its interaction with planar aromatic residues (e.g., via pi-stacking) and the positioning of the functional groups for hydrogen bonding.

Stereochemical Influence : While this compound itself is not chiral, the introduction of certain substituents could create stereocenters, leading to enantiomers or diastereomers. Biological systems are inherently chiral, and it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and toxicological profiles. nih.govbiorxiv.org If a derivative of this compound were made that was chiral, it would be expected that one stereoisomer would be significantly more active than the other(s) due to a better stereospecific fit with its biological target. nih.gov

Comparative Analysis with Isomeric Forms (e.g., 3,4-Dimethoxybenzoic acid, Veratric acid)

A comparative analysis with its structural isomer, 3,4-dimethoxybenzoic acid (also known as veratric acid), highlights the importance of the biphenyl scaffold. foodb.cawikipedia.org

Structural Differences : The most significant difference is the core structure. Veratric acid consists of a single benzene ring substituted with a carboxyl group and two methoxy groups. phytohub.eu In contrast, this compound has a biphenyl structure, where a phenyl group is attached to the benzoic acid ring. This results in a larger, more sterically demanding, and more lipophilic molecule with greater conformational flexibility due to the rotation around the phenyl-phenyl bond.

Bioactivity Differences : Veratric acid is known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. medchemexpress.commdpi.com These activities are attributed to the phenolic acid structure. The addition of a second phenyl ring in this compound introduces a large, hydrophobic substituent that fundamentally changes the molecule's shape and properties. This structural change would likely lead to a different biological activity profile. It might bind to different targets or to the same targets with different affinity and mode of action. For example, while veratric acid's activities are often linked to general antioxidant effects, the biphenyl structure of this compound might enable it to fit into larger, more specific binding pockets, such as those found in certain enzymes or nuclear receptors.

Table 3: Comparative Analysis of this compound and Veratric Acid

| Feature | This compound | 3,4-Dimethoxybenzoic acid (Veratric Acid) |

| Synonym | - | Veratric acid foodb.cawikipedia.org |

| Core Structure | Biphenyl | Single Phenyl Ring |

| Key Fragments | Benzoic acid, 3,4-dimethoxyphenyl | Benzoic acid, methoxy groups |

| Molecular Weight | 258.26 g/mol | 182.17 g/mol |

| Conformational Flexibility | Higher (rotation around biphenyl bond) | Lower (rotation of -COOH and -OCH₃) |

| Lipophilicity (LogP) | Higher (predicted) | Lower (predicted) |

| Known Activities | (Research compound) | Antioxidant, Anti-inflammatory medchemexpress.commdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding affinity and interaction patterns of a small molecule ligand with the active site of a target protein.

While specific molecular docking studies for 2-(3,4-Dimethoxyphenyl)benzoic acid are not extensively detailed in the available literature, research on analogous benzoic acid derivatives provides a strong indication of the approach's utility. For instance, studies on other benzoic acid derivatives have successfully used docking to identify potential protein targets and elucidate binding modes. In one such study, a substituted benzoic acid derivative was docked into the active site of carbonic anhydrase II (PDB code: 3FFP), a well-known enzyme target. The analysis revealed a highly favorable binding energy, suggesting potent inhibitory potential. niscpr.res.in The interactions typically observed involve hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. researchgate.net